molecular formula C26H22FN3O2 B2854767 5-(4-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1189934-65-3

5-(4-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Numéro de catalogue B2854767
Numéro CAS: 1189934-65-3
Poids moléculaire: 427.479
Clé InChI: GQMMOWDOBZCNNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C26H22FN3O2 and its molecular weight is 427.479. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis and Hepatitis B Virus Inhibition : A study detailed the synthesis of a related compound, highlighting its potential as a novel inhibitor of the Hepatitis B virus (HBV). The synthesis process involves crystallization from acetonitrile, and single-crystal X-ray analysis confirmed its monoclinic P21/n space group. Molecular docking studies supported its role as an HBV inhibitor, demonstrating nanomolar inhibitory activity in vitro against HBV (Ivashchenko et al., 2019).

Biological Activities : Another study synthesized and evaluated a series of compounds for their analgesic and anti-inflammatory activities. These compounds, including derivatives of the subject compound, showed potency comparable to or greater than indomethacin in animal models, suggesting potential for further development as analgesic and anti-inflammatory agents (Muchowski et al., 1985).

Polarity and Lipophilicity Studies : Research on the polarity of partially fluorinated methyl groups, including derivatives similar to the compound , offered insights into the characteristic polarity patterns and their implications for molecular lipophilicity. This research aids in understanding how structural modifications can impact the pharmacokinetic properties of related molecules (Huchet et al., 2013).

Synthesis of Related Derivatives : The compound's structural motif has been utilized in the synthesis of various derivatives with potential therapeutic applications. Studies have focused on creating compounds with enhanced biological activity through structural modifications, demonstrating the versatility of this chemical framework in drug discovery (Harutyunyan, 2016).

Potential Applications in Medicinal Chemistry

HIV-1 Integrase Inhibitors : A scalable synthesis of a derivative, starting from key precursors, was described, highlighting the role of such compounds as intermediates in the development of HIV-1 integrase inhibitors. This demonstrates the potential application of the compound in the treatment of HIV (Boros et al., 2007).

Larvicidal Activity : Research into pyrimidine linked with morpholinophenyl derivatives, related to the compound, showed significant larvicidal activity against certain larvae. This suggests potential for development into agents for controlling mosquito populations, thus impacting disease control (Gorle et al., 2016).

Propriétés

IUPAC Name

5-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-17-3-12-23-22(13-17)24-25(30(23)15-19-4-8-20(27)9-5-19)26(31)29(16-28-24)14-18-6-10-21(32-2)11-7-18/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMMOWDOBZCNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.